Cas no 1428357-69-0 (N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide)

N-(2H-1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine-4-carboxamide core substituted with a benzodioxolyl and pyridinyl moiety. This structure imparts unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research. The benzodioxolyl group enhances metabolic stability, while the pyridinyl substitution may contribute to binding affinity in biological systems. The morpholine ring offers conformational flexibility, potentially improving solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. High-purity synthesis ensures reproducibility for research purposes.
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide structure
1428357-69-0 structure
Product name:N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
CAS No:1428357-69-0
MF:C17H17N3O4
MW:327.334583997726
CID:5365016

N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1,3-Benzodioxol-5-yl-2-(3-pyridinyl)-4-morpholinecarboxamide
    • N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
    • Inchi: 1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21)
    • InChI Key: YPWACVUBRYBAFG-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C3OCOC3=C2)=O)CCOC(C2=CC=CN=C2)C1

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 582.4±50.0 °C(Predicted)
  • pka: 13.45±0.20(Predicted)

N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6387-0207-2mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
2mg
$59.0 2023-09-09
Life Chemicals
F6387-0207-40mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
40mg
$140.0 2023-09-09
Life Chemicals
F6387-0207-15mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
15mg
$89.0 2023-09-09
Life Chemicals
F6387-0207-30mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
30mg
$119.0 2023-09-09
Life Chemicals
F6387-0207-20μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6387-0207-4mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
4mg
$66.0 2023-09-09
Life Chemicals
F6387-0207-10mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
10mg
$79.0 2023-09-09
Life Chemicals
F6387-0207-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
5mg
$69.0 2023-09-09
Life Chemicals
F6387-0207-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6387-0207-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
1428357-69-0
5μmol
$63.0 2023-09-09

Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide

N-(2H-1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide (CAS No. 1428357-69-0): A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide, identified by the CAS number 1428357-69-0, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers worldwide.

The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide comprises several key functional groups that contribute to its biological activity. The benzodioxole ring, a derivative of benzene with two oxygen atoms in a cyclic structure, is known for its stability and ability to participate in hydrogen bonding. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, adds electron-withdrawing properties to the molecule, enhancing its reactivity. The morpholine ring, a saturated six-membered heterocycle with one oxygen atom and one nitrogen atom, provides additional flexibility and potential for interaction with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of N-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide to various protein targets. These studies suggest that the compound may act as a modulator of enzyme activity or a ligand for receptor proteins. For instance, molecular docking simulations have revealed potential interactions with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis begins with the preparation of the benzodioxole derivative, followed by the introduction of the pyridine moiety via Friedel-Crafts alkylation. The final step involves the coupling of the morpholine ring using amide bond formation techniques. This synthetic pathway has been optimized to achieve high yields and purity levels.

The pharmacological properties of N-(2H-1,3-benzodioxol-5-yll)-2-(pyridin--y) morpholine--carboxamide have been explored in preclinical studies. Research indicates that the compound exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has shown promise in modulating inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Recent breakthroughs in medicinal chemistry have further elucidated the mechanism of action of this compound. For instance, studies have demonstrated that it inhibits key enzymes involved in signal transduction pathways associated with chronic diseases such as diabetes and neurodegenerative disorders. These findings underscore the versatility of the compound and its potential for therapeutic applications across multiple disease areas.

In conclusion, N-(2H--benzodioxol--y)- (pyridin--y) morpholine--carboxamide (CAS No. 1428357--69--) is a versatile compound with significant potential in drug discovery and development. Its unique structural features and promising biological activities make it an attractive candidate for further research. As advancements in chemical synthesis and computational modeling continue to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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